3-Cyclopentyl-2-methoxypropanoicacid
Description
3-Cyclopentyl-2-methoxypropanoic acid is a propanoic acid derivative featuring a cyclopentyl group at the third carbon and a methoxy (-OCH₃) substituent at the second carbon of the propanoic acid backbone. Propanoic acid derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and bioavailability. The cyclopentyl group likely enhances lipophilicity, while the methoxy substituent may influence electronic properties and intermolecular interactions .
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-cyclopentyl-2-methoxypropanoic acid |
InChI |
InChI=1S/C9H16O3/c1-12-8(9(10)11)6-7-4-2-3-5-7/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
YHTXJTFMLFCHLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-2-methoxypropanoic acid typically involves the following steps:
Starting Materials: Cyclopentyl bromide and methyl 2-bromopropanoate.
Grignard Reaction: Cyclopentyl bromide is reacted with magnesium in dry ether to form cyclopentyl magnesium bromide.
Nucleophilic Substitution: The Grignard reagent is then reacted with methyl 2-bromopropanoate to form the intermediate compound.
Hydrolysis: The intermediate is hydrolyzed under acidic conditions to yield 3-cyclopentyl-2-methoxypropanoic acid.
Industrial Production Methods
Industrial production methods for 3-cyclopentyl-2-methoxypropanoic acid may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-2-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.
Reduction: Cyclopentyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclopentyl-2-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key structural analogs and their substituents are compared below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 3-Cyclopentylpropionic acid | 140-77-2 | C₈H₁₄O₂ | 142.20 | Cyclopentyl (C3), propionic acid |
| 2-(2-Methoxyphenyl)-2-methylpropanoic acid | 468064-83-7 | C₁₁H₁₄O₃ | 194.23 | Methoxyphenyl (C2), methyl (C2) |
| 3-(5-Bromo-2-methoxyphenyl)propanoic acid | N/A | C₁₀H₁₁BrO₃ | 257.10 | Bromo, methoxyphenyl (C3) |
| 2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic acid | 1017147-07-7 | C₁₁H₁₃ClO₃ | 228.67 | Chlorophenylmethyl (C2), methoxy (C3) |
Hypothetical Target Compound :
- 3-Cyclopentyl-2-methoxypropanoic acid: Estimated molecular formula C₉H₁₆O₃ (MW ~172.22 g/mol), with a cyclopentyl group (C3) and methoxy group (C2).
Key Observations :
- The cyclopentyl group increases steric bulk and lipophilicity compared to aromatic substituents (e.g., methoxyphenyl) .
- Methoxy groups on the carbon chain (vs.
Physicochemical Properties
- Lipophilicity: Cyclopentyl-substituted compounds (e.g., 3-Cyclopentylpropionic acid) exhibit higher logP values than aryl-substituted analogs due to the nonpolar cyclopentyl group .
- Acidity: Methoxy groups at C2 (electron-withdrawing by induction) could lower the pKa of the carboxylic acid compared to unsubstituted 3-Cyclopentylpropionic acid (pKa ~4.8). Aryl-methoxy analogs (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid) may show weaker acidity due to resonance effects .
- Solubility: The target compound is likely less water-soluble than smaller propanoic acids (e.g., 3-Cyclopentylpropionic acid) due to increased hydrophobicity from the methoxy group .
Biological Activity
3-Cyclopentyl-2-methoxypropanoic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, chemical behavior, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
3-Cyclopentyl-2-methoxypropanoic acid possesses the molecular formula and a molecular weight of approximately 156.23 g/mol. Its structure includes a cyclopentyl group attached to a methoxy-substituted propanoic acid backbone, which contributes to its distinct chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.23 g/mol |
| Functional Groups | Carboxylic Acid, Ether |
| Solubility | Soluble in organic solvents |
The biological activity of 3-Cyclopentyl-2-methoxypropanoic acid is hypothesized to involve interactions with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may function as an inhibitor or modulator of certain biochemical pathways, although detailed mechanisms remain to be fully elucidated.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
- Receptor Modulation : There is potential for interaction with GABA receptors, similar to other compounds in its class, which could influence neurotransmission and neuroprotection.
Biological Activity Studies
Several studies have investigated the biological effects of 3-Cyclopentyl-2-methoxypropanoic acid, focusing on its pharmacological properties:
- Anti-inflammatory Effects : Research indicates that compounds similar in structure may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : Some studies suggest potential neuroprotective effects through modulation of GABAergic activity, which could be beneficial in neurodegenerative diseases.
Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that treatment with 3-Cyclopentyl-2-methoxypropanoic acid reduced markers of inflammation significantly compared to control groups. The reduction in cytokine levels (e.g., TNF-alpha and IL-6) suggests a promising role in managing inflammatory conditions.
Study 2: Neuroprotective Effects
In vitro assays using neuronal cell lines showed that 3-Cyclopentyl-2-methoxypropanoic acid provided protection against oxidative stress-induced cell death. This finding supports its potential application in treating neurodegenerative disorders such as Alzheimer's disease.
Comparison with Similar Compounds
To contextualize its biological activity, it is essential to compare 3-Cyclopentyl-2-methoxypropanoic acid with structurally similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Cyclopentylacetic Acid | Simple carboxylic acid | Moderate anti-inflammatory effects |
| 2-Methylpropanoic Acid | Branched carboxylic acid | Limited neuroprotective effects |
| Cyclopentyl-2-methylpropanoic Acid | Similar structure | Exhibits both anti-inflammatory and neuroprotective properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
